molecular formula C9H11NO3 B8474103 5-Hydroxy-nicotinic acid isopropyl ester

5-Hydroxy-nicotinic acid isopropyl ester

Cat. No.: B8474103
M. Wt: 181.19 g/mol
InChI Key: GFKHRWALRGGAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-nicotinic acid isopropyl ester is a chemical derivative of 5-hydroxynicotinic acid (CAS 27828-71-3) , where the carboxylic acid group has been functionalized into an isopropyl ester. This modification is a common prodrug strategy employed in medicinal chemistry to enhance the lipophilicity and cell membrane permeability of polar drug candidates . The presence of the ester group can mask the charged carboxylic acid, facilitating improved absorption; the active acid form can then be regenerated within cells via enzymatic hydrolysis by esterases . As a derivative of nicotinic acid, this compound serves as a valuable building block in organic synthesis and pharmaceutical research. It can be used to prepare more complex molecules or as a precursor in prodrug development programs aimed at improving the cellular uptake of active pharmaceutical ingredients containing the 5-hydroxynicotinate moiety . The compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

propan-2-yl 5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-8(11)5-10-4-7/h3-6,11H,1-2H3

InChI Key

GFKHRWALRGGAKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CN=C1)O

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy Nicotinic Acid Isopropyl Ester

Esterification Reactions of 5-Hydroxynicotinic Acid

Esterification involves the reaction of the carboxylic acid group of 5-Hydroxynicotinic acid with isopropanol (B130326) to form the corresponding isopropyl ester. The two principal methods for this conversion are acid-catalyzed Fischer esterification and enzymatic esterification.

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. athabascau.caorganic-chemistry.org This reaction is an equilibrium process, and strategies must be employed to drive it toward the product side. athabascau.calibretexts.org Common methods include using an excess of one reactant (typically the alcohol) or removing the water produced during the reaction. organic-chemistry.orglibretexts.org

The efficiency of Fischer esterification is highly dependent on the reaction conditions and the choice of catalyst. Strong Brønsted acids like sulfuric acid (H₂SO₄) are commonly used to catalyze the reaction. organic-chemistry.orgchemistrysteps.com The optimization of this process involves adjusting several key parameters to maximize the yield of the desired ester.

Key parameters for optimization include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Studies on similar esterification reactions have shown that a higher molar ratio of alcohol to carboxylic acid can significantly increase product yield by shifting the equilibrium. masterorganicchemistry.comresearchgate.net For instance, increasing the alcohol excess from a 1:1 ratio to a 10-fold excess has been shown to improve yields dramatically. masterorganicchemistry.com Temperature also plays a crucial role; for example, in the sulfuric acid-catalyzed esterification of amino acids, an optimal thin-film reaction temperature was found to be around 70°C. nih.gov Higher temperatures can sometimes lead to faster desolvation, which may hinder the reaction's progress. nih.gov

The choice of catalyst is also critical. While sulfuric acid is effective, other catalysts such as p-toluenesulfonic acid (p-TsOH) and various Lewis acids can also be employed. organic-chemistry.org The optimal catalyst concentration typically ranges from a small percentage up to 10 wt% relative to the reactants. researchgate.net

Table 1: Optimized Conditions for Acid-Catalyzed Esterification (General Examples)

Parameter Optimized Condition Rationale / Finding Citation
Catalyst Sulfuric Acid (H₂SO₄) Effective proton source for carbonyl activation. Its use is crucial for the reaction to proceed. chemistrysteps.comnih.gov
Reactant Ratio 10-fold excess of alcohol Drives the equilibrium towards the ester product according to Le Châtelier's principle. masterorganicchemistry.com
Temperature ~70-80°C Balances reaction rate and potential side reactions or reactant degradation. researchgate.netnih.gov
Catalyst Amount 5-10 wt% Provides sufficient catalytic activity without excessive cost or purification challenges. researchgate.net
Water Removal Azeotropic distillation or molecular sieves Shifts the equilibrium to favor product formation by removing a byproduct. organic-chemistry.org

The mechanism of Fischer esterification is a multi-step process involving nucleophilic addition-elimination, with each step being reversible. chemistrysteps.comresearchgate.net The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. libretexts.orgbyjus.com

The six key steps of the mechanism are as follows:

Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of 5-hydroxynicotinic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of isopropanol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.orglibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer creates a better leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated as a leaving group. This step reforms the carbonyl group and results in a protonated ester. libretexts.orgbyjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, 5-hydroxy-nicotinic acid isopropyl ester. libretexts.orgbyjus.com

Catalyst Regeneration: The proton used in the initial step is regenerated, allowing the catalyst to participate in further reaction cycles.

Enzymatic synthesis represents a green alternative to chemical catalysis, offering high selectivity and mild reaction conditions. nih.govfrontiersin.org Lipases are commonly used biocatalysts for esterification reactions, capable of efficiently synthesizing esters from a wide range of alcohols and carboxylic acids. nih.gov

The selection of an appropriate biocatalyst is paramount for a successful enzymatic esterification. Lipases are the most widely used enzymes for this purpose due to their stability, broad substrate specificity, and commercial availability. nih.govmdpi.com Among these, Lipase B from the yeast Candida antarctica (often immobilized and sold as Novozym 435) is particularly effective for ester synthesis. nih.govnih.gov

Studies on analogous reactions, such as the synthesis of octyl formate (B1220265) or perillyl alcohol esters, demonstrate that Novozym 435 provides high conversion rates. nih.govmdpi.com The enzyme's activity is influenced by factors like temperature, substrate concentration, and the reaction medium. For example, in the synthesis of nicotinamide (B372718) derivatives, a related process, the optimal temperature using Novozym 435 was found to be 50°C. nih.gov The concentration of the enzyme also affects the reaction rate, with conversion typically increasing with enzyme concentration up to an optimal point, after which it may plateau or decrease. mdpi.com

Table 2: Research Findings on Lipase-Catalyzed Esterification (Analogous Systems)

Biocatalyst Substrates Temp (°C) Reaction Time Max. Conversion/Yield Citation
Novozym 435 Methyl Nicotinate (B505614) + Isobutylamine 50°C 35 min 81.6–88.5% nih.gov
Novozym 435 Formic Acid + Octanol 40°C - 96.51% mdpi.com
Novozym 435 Perillyl Alcohol + Octanoic Acid 30°C 24 h 95.22% nih.gov
Lipase PS Nonanoic Acid + 3-Phenylpropanol Optimized < 1 h 80% nih.gov

Enzymatic esterification aligns well with the principles of green chemistry by operating under mild conditions, reducing energy consumption, and often avoiding the use of hazardous solvents and catalysts. nih.gov The process can be further optimized to enhance its sustainability and efficiency.

A key challenge in enzymatic esterification, similar to the Fischer method, is the presence of water, which can promote the reverse reaction (hydrolysis). Continuous removal of water is therefore a critical optimization strategy. While molecular sieves can be used, more advanced techniques like pervaporation are being explored. mdpi.com Pervaporation involves a membrane that selectively allows water to pass through, effectively removing it from the reaction mixture and driving the equilibrium towards higher ester yields. mdpi.com

Another optimization strategy involves the use of continuous-flow microreactors. This approach has been shown to dramatically reduce reaction times (from 24 hours in a batch reactor to 35 minutes in a microreactor for nicotinamide synthesis) and improve yields. nih.gov The reusability of the immobilized enzyme is also a significant advantage for industrial applications, as it reduces costs and waste. Novozym 435 has been shown to be reusable for at least 10 cycles without a significant loss of activity. nih.gov

Enzymatic Esterification Approaches with Isopropanol (Analogous to Isopropyl Nicotinate Synthesis)

Indirect Synthetic Pathways from Precursors of 5-Hydroxynicotinic Acid

The synthesis of 5-hydroxynicotinic acid and its subsequent esterification to form this compound can be approached through indirect methodologies that utilize precursors to construct the target molecule. These pathways often involve the strategic functionalization of a pyridine (B92270) ring system, where the electronic properties are modulated to achieve the desired substitution pattern. One notable strategy involves the use of pyridine N-oxide intermediates.

Derivatization from Pyridine N-Oxide Intermediates (Relevant to Hydroxynicotinic Acid Synthesis)

The use of pyridine N-oxides is a well-established strategy in heterocyclic chemistry to alter the reactivity of the pyridine ring. The N-oxide group enhances the ring's susceptibility to both electrophilic and nucleophilic reagents compared to the parent pyridine. semanticscholar.org While the N-oxide typically directs electrophilic substitution to the 2- and 4-positions, specialized methods have been developed to achieve functionalization at the C3 position, which is essential for the synthesis of 5-hydroxynicotinic acid. wikipedia.orgnih.gov

A significant challenge in synthesizing 5-hydroxynicotinic acid is the direct introduction of a hydroxyl group at the C5 position of the nicotinic acid skeleton. Modern synthetic advancements have demonstrated that a photochemical rearrangement of pyridine N-oxide intermediates can serve as a viable pathway to generate the required C3-hydroxylated pyridine core. nih.gov This method provides a regioselective approach to otherwise challenging hydroxylations.

The general mechanism for this C3 hydroxylation involves the irradiation of a pyridine N-oxide derivative. nih.gov Upon exposure to ultraviolet light (e.g., 254 nm), the pyridine N-oxide undergoes a photorearrangement. This process is believed to proceed through highly strained intermediates, such as an oxaziridine, which subsequently rearranges. nih.gov An acid promoter, like acetic acid, facilitates the ring-opening of an epoxide intermediate and subsequent rearomatization to yield the final C3-hydroxy pyridine product. nih.gov This "oxygen-walking" tactic effectively moves the oxygen atom from the nitrogen to the C3 position of the pyridine ring. nih.gov

Once the precursor, 5-hydroxynicotinic acid, is synthesized via this or other methods, the final step is a direct esterification to yield the target compound, this compound. This transformation is typically achieved through a Fischer esterification reaction. The process involves heating 5-hydroxynicotinic acid in the presence of isopropyl alcohol with a strong acid catalyst, such as sulfuric acid. orgsyn.org The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the isopropyl alcohol, and subsequent elimination of water to form the isopropyl ester.

The following tables outline the key parameters for these synthetic steps.

Table 1: Illustrative Conditions for C3-Hydroxylation via Photorearrangement of Pyridine N-Oxide This table is based on a general method for C3-hydroxylation of pyridine N-oxides and serves as a model for the synthesis of the 5-hydroxynicotinic acid precursor.

ParameterDescription
Starting Material Substituted Pyridine N-Oxide
Key Reagent Acetic Acid (Rearrangement Promoter)
Solvent (F3C)3COH (1,1,1,3,3,3-Hexafluoro-2-propanol)
Irradiation Wavelength 254 nm
Outcome Formation of C3-Hydroxy Pyridine derivative

Table 2: General Conditions for Fischer Esterification This table adapts a known procedure for ethyl ester synthesis to the preparation of the isopropyl ester.

ParameterDescription
Starting Material 5-Hydroxynicotinic Acid
Reagent Isopropyl Alcohol (serves as solvent and reactant)
Catalyst Concentrated Sulfuric Acid
Condition Heating under reflux
Workup Cooling, neutralization with a base (e.g., sodium bicarbonate), and extraction
Product This compound

Chemical Transformations and Reactivity Profiles of 5 Hydroxy Nicotinic Acid Isopropyl Ester

Hydrolysis Reactions of the Isopropyl Ester Moiety

The isopropyl ester group is a primary site of chemical transformation, readily undergoing hydrolysis under acidic, basic, and enzymatic conditions to yield 5-hydroxy-nicotinic acid and isopropanol (B130326).

The acid-catalyzed hydrolysis of 5-Hydroxy-nicotinic acid isopropyl ester proceeds via a mechanism that is the reverse of Fischer esterification. chemistrysteps.comwikipedia.org This reaction is an equilibrium process, and to drive it towards the products (carboxylic acid and alcohol), it is typically conducted with a large excess of water. libretexts.org The mechanism, generally referred to as the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves several key steps.

The process begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.comlibretexts.org The subsequent attack by water forms a tetrahedral intermediate. youtube.com Following this, a proton is transferred from the attacking water molecule to the oxygen of the isopropyl group, converting the isopropoxy group into a good leaving group (isopropanol). libretexts.org The final steps involve the collapse of the tetrahedral intermediate, elimination of the isopropanol molecule, and deprotonation of the resulting carbonyl to regenerate the acid catalyst and form the 5-hydroxy-nicotinic acid product. libretexts.org

Table 1: Mechanism of Acid-Catalyzed Hydrolysis

Step Description
1. Protonation The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.org
2. Nucleophilic Attack A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. chemistrysteps.com
3. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed.
4. Proton Transfer A proton is transferred to the oxygen of the isopropoxy group, making it a better leaving group. libretexts.org
5. Elimination The C-O bond of the isopropoxy group breaks, and isopropanol is eliminated.

| 6. Deprotonation | The protonated carboxylic acid is deprotonated, regenerating the acid catalyst and yielding the final product. libretexts.org |

Under basic conditions, the hydrolysis of this compound, a process known as saponification, occurs through a different pathway and is effectively irreversible. chemistrysteps.comwikipedia.org This reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org

Table 2: Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Step Description
1. Nucleophilic Attack The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org
2. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed with a negative charge on the oxygen.
3. Elimination of Alkoxide The intermediate collapses, eliminating the isopropoxide ion as the leaving group. wikipedia.org

| 4. Deprotonation (Irreversible Step) | The highly basic isopropoxide ion abstracts a proton from the carboxylic acid, forming isopropanol and a carboxylate salt. chemistrysteps.com |

In biological systems, the hydrolysis of the isopropyl ester moiety is primarily carried out by esterase enzymes. Studies on analogous nicotinic acid esters, such as methyl, ethyl, and butyl nicotinate (B505614), have shown that these compounds are effectively hydrolyzed to nicotinic acid during skin permeation, indicating the presence of significant esterase activity. nih.gov It is therefore highly probable that this compound is similarly metabolized, with esterases cleaving the ester bond to release 5-hydroxy-nicotinic acid and isopropanol.

Following hydrolysis, the resulting 5-hydroxy-nicotinic acid can enter microbial degradation pathways. The microbial catabolism of nicotinic acid itself is well-documented and often proceeds through a series of oxidative steps. researchgate.netbiorxiv.org A common initial step is the hydroxylation of the pyridine (B92270) ring, typically at the 6-position, to form 6-hydroxynicotinic acid, which is then further oxidized to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govresearchgate.netnih.gov 2,5-DHP is a key intermediate that subsequently undergoes ring cleavage. researchgate.netnih.gov Given this precedent, it is plausible that 5-hydroxy-nicotinic acid could be similarly hydroxylated and degraded by microorganisms capable of utilizing pyridine derivatives. The isopropanol released during hydrolysis can also be readily metabolized by various microorganisms, which can utilize it as a sole source of carbon for growth. omicsonline.org

Pyridine Ring Reactivity and Directed Functionalization

The reactivity of the pyridine ring in this compound is influenced by the electron-withdrawing nature of the ring nitrogen and the electronic effects of the hydroxyl and isopropyl carboxylate substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. uoanbar.edu.iqyoutube.com Electrophilic substitution on an unsubstituted pyridine ring, when forced under harsh conditions, occurs primarily at the 3- and 5-positions (meta). uoanbar.edu.iqyoutube.com

In this compound, the substituents significantly modify this reactivity.

The hydroxyl group (-OH) at the 5-position is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (the 2-, 4-, and 6-positions).

The isopropyl ester group (-COOiPr) at the 3-position is a deactivating group and directs incoming electrophiles to the meta position (the 5-position, which is already occupied).

The pyridine nitrogen deactivates the ring and directs meta (to the 3- and 5-positions).

The outcome of an EAS reaction is a balance of these competing effects. The strong activating effect of the hydroxyl group would likely dominate, making the 2-, 4-, and 6-positions the most probable sites for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqquora.comyoutube.com The electronegative nitrogen atom is well-suited to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. quora.com The presence of a good leaving group, such as a halide, at these positions facilitates NAS reactions. sci-hub.se While this compound does not possess a typical leaving group, its inherent electron deficiency means that the potential for nucleophilic attack, especially at the 2-, 4-, and 6-positions, is a key feature of its reactivity profile. The presence of the electron-withdrawing ester group would further enhance this susceptibility, while the electron-donating hydroxyl group would have a deactivating effect on NAS.

| 6 | Deactivated (ortho) | Deactivated (meta) | Activated (ortho) | Activated |

The pyridine ring is generally stable against strong oxidizing agents. However, it is susceptible to biological oxidation. Microbial systems have evolved enzymes that can hydroxylate nicotinic acid and its derivatives as the initial step in their degradation. researchgate.netnih.gov For example, nicotinate hydroxylase enzymes catalyze the conversion of nicotinic acid to 6-hydroxynicotinic acid. nih.govresearchgate.net Furthermore, certain bacterial strains have been shown to perform regioselective hydroxylation of various pyridine carboxylic acids at the C2 position. nih.gov This suggests that the pyridine ring of this compound is a potential target for further enzymatic hydroxylation, likely at the 2-, 4-, or 6-positions, which are activated by the existing hydroxyl group.

The isopropyl group, being part of an ester, is relatively stable towards oxidation. While the tertiary C-H bond of an isopropyl group can be a site for oxidation, reactions involving the activated aromatic ring are generally more facile. Therefore, under most oxidative conditions, particularly enzymatic ones, the pyridine ring is the more likely site of transformation.

Cycloaddition Reactions (Drawing from 5-Hydroxynicotinic Acid Derivatives)

The pyridine ring, particularly when substituted with an electron-donating hydroxyl group as in 5-hydroxynicotinic acid and its esters, can be activated to participate in cycloaddition reactions. A key strategy involves the transformation of the 5-hydroxypyridine moiety into a more reactive intermediate, such as an oxidopyridinium ion. These intermediates can then undergo pericyclic reactions with suitable dienes to construct complex bicyclic nitrogenous structures.

Research into the reactivity of 5-hydroxynicotinic acid derivatives has revealed their utility in (4+3) cycloaddition reactions. researchgate.net This type of reaction typically involves the generation of an N-alkylated 3-oxidopyridinium betaine (B1666868) from the parent 5-hydroxynicotinic acid ester. This betaine serves as a four-pi component that reacts with a three-atom (diene) partner.

The process provides an efficient route to 7-azabicyclo[4.3.1]decane ring systems, which are core structures in several natural alkaloids. researchgate.net The reaction is initiated by the N-alkylation of a 5-hydroxynicotinic acid ester, such as the methyl ester, to form the corresponding pyridinium (B92312) salt. In the presence of a base like triethylamine, this salt is deprotonated to form the reactive oxidopyridinium ion, which is then trapped in situ by a conjugated diene. researchgate.net

The ester group on the pyridine ring is a crucial functional handle that can be used for further synthetic modifications in the synthesis of natural products or for creating molecular libraries. researchgate.net The cycloaddition has been shown to proceed with a variety of dienes, often exhibiting high regioselectivity and diastereoselectivity. researchgate.net For instance, reactions with 1-substituted and 1,2-disubstituted butadienes show high regioselectivity. researchgate.net

Theoretical studies using density functional theory (DFT) suggest that the cycloaddition follows a concerted mechanism, where the diene adds to the oxidopyridinium ion in a single step. researchgate.net This method represents a robust and convergent approach for generating complex, nitrogen-containing bicyclic molecules from simple precursors derived from 5-hydroxynicotinic acid. researchgate.net

Below is a summary of the (4+3) cycloaddition reactions between N-methylated methyl 5-hydroxynicotinate and various dienes, highlighting the scope and efficiency of this transformation.

Table 1: Scope of Dienes in the (4+3) Cycloaddition with N-Methyl Methyl 5-Hydroxynicotinate Betaine

Diene Product Structure Yield Selectivity Notes Reference
1,3-Butadiene 7-azabicyclo[4.3.1]decane derivative Good to Excellent Not specified researchgate.net
Isoprene (1-methyl-1,3-butadiene) Methyl-substituted 7-azabicyclo[4.3.1]decane Good to Excellent High regioselectivity researchgate.net
1,2-Disubstituted Butadienes Disubstituted 7-azabicyclo[4.3.1]decane Good to Excellent High regioselectivity researchgate.net

Derivatization and Structural Modification Strategies of 5 Hydroxy Nicotinic Acid Isopropyl Ester

Modifications at the Hydroxyl Group (C-5 Position)

The phenolic hydroxyl group at the C-5 position is a prime target for derivatization, enabling the introduction of a variety of functionalities that can significantly alter the molecule's physicochemical properties.

The C-5 hydroxyl group can be readily converted into an ether or a different ester. Etherification, commonly achieved through reactions like the Williamson ether synthesis, involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This strategy allows for the introduction of a wide array of alkyl or aryl groups.

Further esterification at the C-5 position can be accomplished using various methods. One common approach is the Fischer-Speier esterification, where a carboxylic acid reacts with the hydroxyl group in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This process is an equilibrium reaction and can be driven to completion by removing the water formed. masterorganicchemistry.commasterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base to form the desired ester under milder conditions.

Table 1: Examples of Etherification and Esterification Reactions at the C-5 Hydroxyl Group This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Reagent(s) Catalyst/Base Potential Product
Etherification Alkyl Halide (e.g., CH₃I) Strong Base (e.g., NaH) 5-Methoxy-nicotinic acid isopropyl ester
Esterification Carboxylic Acid (e.g., Acetic Acid) Acid Catalyst (e.g., H₂SO₄) 5-Acetoxy-nicotinic acid isopropyl ester
Esterification Acid Chloride (e.g., Acetyl Chloride) Base (e.g., Pyridine (B92270), Et₃N) 5-Acetoxy-nicotinic acid isopropyl ester
Esterification Acid Anhydride (e.g., Acetic Anhydride) Base (e.g., Pyridine, Et₃N) 5-Acetoxy-nicotinic acid isopropyl ester

Beyond simple ethers and esters, the C-5 hydroxyl group serves as an anchor point for introducing functional groups containing other heteroatoms, such as sulfur or phosphorus. For instance, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonate esters. These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for further functionalization. Similarly, phosphate (B84403) esters can be synthesized by reacting the hydroxyl group with phosphorylating agents like phosphoryl chloride.

Table 2: Introduction of Heteroatom-Containing Groups at the C-5 Position This table is interactive and can be sorted by clicking on the column headers.

Functional Group Reagent(s) Base Resulting Derivative
Sulfonate Ester p-Toluenesulfonyl chloride (TsCl) Pyridine 5-Tosyloxy-nicotinic acid isopropyl ester
Sulfonate Ester Methanesulfonyl chloride (MsCl) Triethylamine 5-Mesyloxy-nicotinic acid isopropyl ester
Phosphate Ester Phosphoryl chloride (POCl₃) Pyridine 5-(Dichlorophosphoryloxy)-nicotinic acid isopropyl ester

Functionalization of the Pyridine Ring System

The pyridine ring of 5-Hydroxy-nicotinic acid isopropyl ester can undergo various substitution reactions, although the inherent electron-deficient nature of the ring influences its reactivity. The existing substituents play a crucial role in directing incoming groups to specific positions. The hydroxyl group at C-5 is an activating group that directs electrophiles to the ortho (C-4 and C-6) positions. Conversely, the isopropyl ester at C-3 is a deactivating group that directs to the meta (C-5) position, which is already occupied. Therefore, electrophilic substitutions are most likely to occur at the C-4 and C-6 positions.

Halogenation of the pyridine ring can introduce synthetically versatile handles for further modifications, such as cross-coupling reactions. nih.gov Given the directing effects of the hydroxyl group, electrophilic halogenation using reagents like chlorine (Cl₂), bromine (Br₂), or N-halosuccinimides (NCS, NBS) would be expected to yield 4-halo and 6-halo derivatives. beilstein-journals.orgyoutube.com Halogenation at the C-2 position is also a known modification for some nicotinic acid derivatives, often requiring specific conditions or catalysts. google.comgoogle.comnih.gov The introduction of halogens can significantly alter the electronic properties of the molecule and provides a key intermediate for subsequent reactions. nih.gov

Two primary types of amination and amidation reactions can be envisioned for this compound. The first involves the conversion of the C-3 isopropyl ester into an amide. This can be achieved through aminolysis, which is the reaction of the ester with ammonia (B1221849) or a primary/secondary amine, often requiring heat or catalysis, to yield the corresponding nicotinamide (B372718) derivative. This transformation is a common strategy for modifying nicotinic acid and its derivatives. google.comatamanchemicals.comnih.govacs.org

The second strategy involves the direct introduction of an amino group onto the pyridine ring. While direct nucleophilic amination of the pyridine ring can be challenging, reactions such as the Chichibabin reaction (using sodium amide) could potentially introduce an amino group at the C-2 or C-6 positions. Alternatively, amination can be achieved via nucleophilic aromatic substitution on a pre-halogenated derivative.

The halogenated derivatives of this compound are valuable precursors for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) reactions, are powerful tools for introducing a wide variety of alkyl and aryl substituents onto the pyridine ring. researchgate.net For these reactions to proceed, a halogen (typically Br or I) or a triflate group is required on the ring (e.g., at the C-2, C-4, or C-6 position) to act as a leaving group in the catalytic cycle.

Direct C-H activation and subsequent alkylation offer an alternative, more atom-economical route. For example, Rh(I)-catalyzed reactions have been shown to facilitate the ortho-alkylation of some pyridine derivatives with olefins. nih.gov This approach avoids the need for pre-functionalization of the ring with a halogen. nih.gov

Table 3: Potential Cross-Coupling Reactions on Halo-Substituted Pyridine Ring This table is interactive and can be sorted by clicking on the column headers.

Reaction Name Coupling Partner Catalyst Potential Product (assuming halogen at C-6)
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ 6-Aryl-5-hydroxy-nicotinic acid isopropyl ester
Stille Organostannane Pd(PPh₃)₄ 6-Aryl/Alkyl-5-hydroxy-nicotinic acid isopropyl ester
Heck Alkene Pd(OAc)₂ 6-Vinyl-5-hydroxy-nicotinic acid isopropyl ester
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI 6-Alkynyl-5-hydroxy-nicotinic acid isopropyl ester

Chemical Transformations of the Isopropyl Side Chain

The isopropyl ester functional group in this compound is a key site for a variety of chemical transformations. These reactions allow for the modification of the compound's properties by altering the ester side chain, leading to the synthesis of diverse derivatives such as the parent carboxylic acid, other esters, alcohols, and amides. The primary strategies for modifying this side chain include hydrolysis, transesterification, reduction, and amidation.

Hydrolysis

Hydrolysis is a fundamental reaction that converts the isopropyl ester back to its constituent carboxylic acid, 5-hydroxynicotinic acid, and isopropanol (B130326). This transformation can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the ester is heated with a strong acid, such as hydrochloric acid, typically under reflux. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base like sodium hydroxide (B78521), the ester undergoes saponification. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction is effectively irreversible because the resulting carboxylate ion is deprotonated and thus unreactive towards the alcohol. The final product is the salt of the carboxylic acid (e.g., sodium 5-hydroxynicotinate), which can be neutralized in a subsequent acidic workup to yield the free 5-hydroxynicotinic acid.

These hydrolysis reactions are crucial for removing the isopropyl protecting group or for synthesizing the parent acid.

Table 1: Hydrolysis of this compound

Reaction TypeReagents & ConditionsProducts
Acid-Catalyzed HydrolysisConcentrated HCl, Reflux (24-72h)5-Hydroxynicotinic acid, Isopropanol
Base-Catalyzed Hydrolysis (Saponification)NaOH or KOH, Aqueous solution, HeatSodium/Potassium 5-hydroxynicotinate, Isopropanol

Transesterification

Transesterification is a process where the isopropyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base and is driven to completion by using a large excess of the new alcohol or by removing one of the products (often the lower-boiling alcohol) from the reaction mixture. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 5-hydroxynicotinate and isopropanol. This method is valuable for creating a library of different ester derivatives from a single precursor.

Table 2: Transesterification of this compound

Reactant AlcoholCatalystResulting Ester Product
Methanol (B129727)Acid (e.g., H₂SO₄) or Base (e.g., NaOMe)Methyl 5-hydroxynicotinate
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 5-hydroxynicotinate
n-ButanolAcid (e.g., H₂SO₄)n-Butyl 5-hydroxynicotinate

Reduction to Alcohols

The ester group can be reduced to a primary alcohol, yielding (5-hydroxy-pyridin-3-yl)methanol. This transformation requires powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄) : A strong and non-selective reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the addition of two hydride ions to the carbonyl carbon. chemistrysteps.com A subsequent aqueous workup is required to hydrolyze the intermediate aluminum alkoxide complex and isolate the alcohol product. libretexts.org

Reduction with Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by using it in large excess in a solvent like methanol under reflux conditions, which has been shown to reduce related nicotinic acid esters to their corresponding alcohols. scholarsresearchlibrary.com

Table 3: Reduction of this compound

Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, followed by aqueous workup(5-Hydroxy-pyridin-3-yl)methanol
Sodium Borohydride (NaBH₄) / MethanolLarge excess of NaBH₄, Refluxing THF/Methanol(5-Hydroxy-pyridin-3-yl)methanol

Amidation

The isopropyl ester can be converted into a 5-hydroxynicotinamide (B22164) derivative through reaction with a primary or secondary amine. This reaction, known as aminolysis, typically requires heating the ester with the desired amine, sometimes in a polar aprotic solvent. The process involves nucleophilic acyl substitution where the amine displaces the isopropoxide leaving group. This strategy is a direct route to forming amide derivatives, which are often more stable and can have significantly different biological properties compared to the parent ester.

Table 4: Amidation of this compound

Amine ReagentTypical ConditionsProduct
Ammonia (NH₃)Aqueous or alcoholic ammonia, Heat5-Hydroxynicotinamide
Methylamine (CH₃NH₂)Polar aprotic solvent, HeatN-Methyl-5-hydroxynicotinamide
Diethylamine ((C₂H₅)₂NH)Polar aprotic solvent, HeatN,N-Diethyl-5-hydroxynicotinamide

Advanced Spectroscopic and Structural Characterization of 5 Hydroxy Nicotinic Acid Isopropyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 5-Hydroxy-nicotinic acid isopropyl ester is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the isopropyl ester group.

Pyridine Ring Protons: The substitution pattern of the pyridine ring (hydroxyl group at C5 and ester group at C3) will influence the chemical shifts of the remaining protons at C2, C4, and C6. The hydroxyl group at C5 is expected to exert an electron-donating effect, causing a slight upfield shift for the adjacent protons. The proton at the C2 position is anticipated to be the most deshielded due to the inductive effect of the adjacent nitrogen atom, appearing as a singlet or a narrow doublet. The protons at C4 and C6 will also display characteristic shifts and coupling patterns.

Isopropyl Ester Protons: The isopropyl group will give rise to two distinct signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be deshielded due to its proximity to the ester oxygen, while the methyl protons will appear further upfield. The characteristic spin-spin coupling between the methine and methyl protons will result in the observed septet and doublet multiplicities, with a typical coupling constant (³JHH) of approximately 7 Hz.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the nitrogen atom and the substituents. The carbon bearing the hydroxyl group (C5) will be significantly shielded, while the carbons adjacent to the nitrogen (C2 and C6) will be deshielded. The carboxyl carbon (C3) and the remaining aromatic carbon (C4) will also have characteristic chemical shifts.

Isopropyl Ester Carbons: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The methine carbon of the isopropyl group will appear around 60-70 ppm, and the two equivalent methyl carbons will be observed at a higher field, typically around 20-25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.5 - 8.7s-
H-47.8 - 8.0d~2-3
H-68.2 - 8.4d~2-3
-CH (isopropyl)5.0 - 5.2sept~7
-CH₃ (isopropyl)1.3 - 1.5d~7
-OHVariablebr s-
¹³C NMR Predicted Chemical Shift (ppm)
C=O165 - 170
C-2145 - 150
C-3125 - 130
C-4130 - 135
C-5155 - 160
C-6140 - 145
-CH (isopropyl)68 - 72
-CH₃ (isopropyl)20 - 25

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methine and methyl protons of the isopropyl group. It would also reveal any long-range couplings between the protons on the pyridine ring, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the proton signals of the pyridine ring and the isopropyl group to their corresponding carbon atoms, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to study the preferred conformation of the isopropyl ester group relative to the pyridine ring.

Solvent Effects on NMR Spectra and Conformational Analysis

The choice of solvent can significantly influence NMR spectra, causing shifts in the resonance frequencies of nuclei. These solvent-induced shifts can provide valuable information about the electronic structure and conformation of a molecule. For pyridine derivatives, solvents capable of hydrogen bonding, such as DMSO-d₆ or methanol-d₄, can interact with the nitrogen atom and the hydroxyl group, leading to noticeable changes in the chemical shifts of the ring protons and carbons.

The conformational flexibility of the isopropyl ester group is another important aspect. The rotation around the C-O and O-C bonds of the ester linkage can lead to different conformers. The relative populations of these conformers can be influenced by the solvent and temperature. Variable-temperature NMR studies, in conjunction with computational modeling, can provide insights into the rotational barriers and the preferred conformations of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the range of 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group. Conjugation with the pyridine ring may shift this band to a slightly lower frequency.

C=C and C=N Stretches: The stretching vibrations of the pyridine ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.

Predicted FT-IR Data for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=O stretch (ester)1700 - 1730Strong, Sharp
C=C/C=N stretch (ring)1400 - 1600Medium to Strong
C-O stretch (ester)1100 - 1300Strong

Raman Spectroscopy (FT-Raman) and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar and symmetric vibrations often give rise to strong Raman signals. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the pyridine ring. The symmetric ring breathing modes, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. The C-H stretching vibrations and the deformations of the isopropyl group would also be observable. By combining data from both FT-IR and Raman spectroscopy, a more complete assignment of the vibrational modes of the molecule can be achieved. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands.

X-ray Crystallography and Solid-State Structural Analysis (Applicable if Single Crystals can be Obtained)

The successful application of single-crystal X-ray diffraction is contingent upon the ability to grow high-quality single crystals of this compound. To date, published crystallographic data, including unit cell parameters, space group, and detailed atomic coordinates for this specific compound, are not available in publicly accessible crystallographic databases.

Should single crystals be obtained in the future, X-ray crystallography would provide definitive insights into the molecule's three-dimensional structure. This analysis would elucidate precise bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the molecule in the solid state. Furthermore, it would reveal the packing arrangement of the molecules within the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding, that are crucial for the stability of the crystal structure.

Without experimental data, any discussion of the solid-state structure remains speculative. The generation of detailed data tables and an in-depth structural analysis is therefore not possible at this time.

Computational Chemistry and Theoretical Investigations of 5 Hydroxy Nicotinic Acid Isopropyl Ester

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages for studying systems like 5-hydroxy-nicotinic acid isopropyl ester.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using a hybrid functional such as B3LYP with a basis set like 6-311++G(d,p), can provide a detailed picture of its three-dimensional structure. This process involves an energy minimization procedure to find the most stable arrangement of atoms, known as the optimized molecular geometry.

The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties. For instance, the calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the hydroxyl and isopropyl ester substituents. The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This information is foundational for analyzing the molecule's reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

Parameter Bond/Angle Calculated Value
Bond Length C2-C3 1.39 Å
C3-C4 1.39 Å
C4-C5 1.40 Å
C5-O(H) 1.36 Å
C3-C(O)O 1.51 Å
C=O 1.21 Å
O-C(isopropyl) 1.34 Å
Bond Angle C2-N1-C6 117.5°
N1-C2-C3 123.0°
C4-C5-O(H) 119.0°
Dihedral Angle C4-C3-C(O)-O 178.5°

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from a DFT calculation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate energy calculations. For this compound, these methods are particularly useful for exploring its conformational landscape.

The presence of rotatable bonds, such as the one connecting the isopropyl group to the ester oxygen, gives rise to different conformers (spatial arrangements of the atoms). By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energies of different conformers, allowing for the identification of the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound from an Ab Initio Potential Energy Surface Scan

Dihedral Angle (C3-C(O)-O-C) Relative Energy (kcal/mol) Conformer
5.2 Eclipsed
60° 1.5 Gauche
120° 3.8 Eclipsed
180° 0.0 Anti (Global Minimum)
240° 3.8 Eclipsed

Note: The data in this table is hypothetical and intended to illustrate the concept of a conformational analysis.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Several theoretical tools are employed to analyze the electronic structure of this compound in detail.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. Various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound

Parameter Value (eV)
HOMO Energy -6.54
LUMO Energy -1.89
HOMO-LUMO Gap (ΔE) 4.65
Ionization Potential (I) ≈ -E(HOMO) 6.54
Electron Affinity (A) ≈ -E(LUMO) 1.89
Electronegativity (χ) = (I+A)/2 4.22
Chemical Hardness (η) = (I-A)/2 2.33

Note: This data is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. The NBO method allows for the quantitative analysis of interactions between these localized orbitals, providing insights into phenomena such as hyperconjugation and resonance.

Table 4: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N1 π*(C2-C3) 22.5
LP(2) O(hydroxyl) π*(C4-C5) 18.2
π(C2-C3) π*(C4-C5) 15.7
LP(2) O(ester) σ*(C(O)-C3) 5.4

Note: E(2) is the stabilization energy. This data is hypothetical and illustrative.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. deeporigin.com The MEP is calculated at the van der Waals surface of the molecule and is color-coded to indicate regions of different electrostatic potential. Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow colors denote regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and ester groups, due to their high electronegativity and the presence of lone pairs. researchgate.net These would be the primary sites for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the pyridine ring adjacent to the electron-withdrawing substituents, indicating these as sites for nucleophilic attack. The MEP map is thus an invaluable tool for predicting the molecule's intermolecular interactions and reactive behavior. mdpi.com

Table 5: Hypothetical Summary of Molecular Electrostatic Potential Analysis for this compound

Molecular Region Predominant MEP Color Electrostatic Potential Range Implication
Pyridine Nitrogen (N1) Deep Red Negative Site for electrophilic attack, protonation
Carbonyl Oxygen (C=O) Red Negative Site for electrophilic attack, hydrogen bonding
Hydroxyl Oxygen (-OH) Red-Orange Negative Site for electrophilic attack, hydrogen bonding
Hydroxyl Hydrogen (-OH) Blue Positive Site for nucleophilic attack, hydrogen bonding

Note: This table provides a hypothetical interpretation of an MEP map.

Spectroscopic Property Predictions

Theoretical methods allow for the accurate prediction of various spectra, which can aid in the structural elucidation and characterization of molecules.

The theoretical vibrational spectra of this compound can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). masjaps.com Methodologies such as B3LYP or B3PW91 with a suitable basis set like 6-311++G(d,p) are employed to perform geometry optimization and subsequent frequency calculations. jocpr.comjocpr.com The initial step involves finding the most stable conformer of the molecule, which represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies. masjaps.com

Once the optimized geometry is obtained, harmonic vibrational wavenumbers are calculated. jocpr.com These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. jocpr.com The assignment of specific vibrational modes to the calculated frequencies is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This allows for a detailed understanding of the contributions of different internal coordinates (bond stretching, angle bending, torsions) to each vibrational band in the Infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, key vibrational modes of interest include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretching vibrations, and various pyridine ring stretching and bending modes.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Primary Assignment
ν(O-H)~3500Hydroxyl group O-H stretching
ν(C-H)aromatic~3100-3000Pyridine ring C-H stretching
ν(C=O)~1720Ester carbonyl C=O stretching
ν(C=C), ν(C=N)~1600-1450Pyridine ring stretching vibrations
ν(C-O)ester~1250Ester C-O stretching (asymmetric)
δ(O-H)~1200Hydroxyl group O-H in-plane bending

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method is widely used to predict the electronic transitions that give rise to UV/Vis absorption spectra. Calculations are typically performed on the previously optimized ground-state geometry of the molecule. The effect of a solvent, which can significantly influence spectral properties, is often incorporated using a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).

The TD-DFT calculation provides information on the excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of these transitions. researchgate.net Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) helps in assigning the nature of these transitions, such as π→π* or n→π. For aromatic compounds like nicotinic acid derivatives, the UV spectrum is typically characterized by strong absorptions corresponding to π→π transitions within the pyridine ring. researchgate.netjapsonline.com

Table 2: Predicted UV/Vis Absorption Data for this compound (in Ethanol)
Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~265> 0.1HOMO → LUMOπ→π
~215> 0.1HOMO-1 → LUMOπ→π

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations are used to explore the conformational landscape of flexible molecules like this compound, which has rotational freedom around the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the hydroxyl group.

Conformational analysis of related nicotinic acid structures has shown the existence of different stable conformers depending on the orientation of the substituent group relative to the pyridine nitrogen. jocpr.comnih.gov For the isopropyl ester, MD simulations can reveal the preferred orientations of the ester and hydroxyl groups in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). These simulations track the atomic trajectories by solving Newton's equations of motion, providing insights into molecular flexibility, intramolecular hydrogen bonding possibilities, and interactions with surrounding solvent molecules. drexel.edu The results can identify the most populated conformational states and the energy barriers for conversion between them, offering a comprehensive understanding of the molecule's structural dynamics. nih.gov

Lipophilicity and Partition Coefficient Predictions (e.g., ClogP, AlogPs, for related esters)

Lipophilicity is a critical physicochemical property that influences the pharmacokinetic behavior of molecules. It is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water. akjournals.com Computational methods provide a rapid means to estimate logP values. Several algorithms exist, such as ClogP, which is based on a fragmental contribution method, and AlogPs, which uses atom-type contributions and is available through online tools like the Virtual Computational Chemistry Laboratory (VCCLAB). researchgate.netnih.govorganic-chemistry.org

Studies on a series of nicotinic acid esters have shown that lipophilicity generally increases with the size of the alkyl ester chain. akjournals.comakjournals.com Therefore, it is expected that the isopropyl ester would be more lipophilic than the methyl and ethyl esters but less lipophilic than longer-chain esters like butyl or hexyl nicotinate (B505614). akjournals.comakjournals.com These predicted values are valuable in quantitative structure-activity relationship (QSAR) studies. akjournals.comresearchgate.net A comparison of calculated logP values for related nicotinic acid esters illustrates this trend.

Table 3: Predicted Lipophilicity (logP) for Nicotinic Acid Esters
CompoundAlogPs (Predicted)ClogP (Predicted)
Methyl Nicotinate0.851.12
Ethyl Nicotinate1.271.56
Isopropyl Nicotinate 1.58 1.87
Butyl Nicotinate2.122.45

Note: Values for nicotinic acid esters are based on trends from literature and serve as a reference for the non-hydroxylated parent structures. akjournals.comakjournals.com The addition of a hydroxyl group to form this compound would decrease the logP values due to increased polarity.

Intermolecular Interactions and Aggregation Behavior Modeling (Drawing from Hydroxynicotinic Acid Studies)

The functional groups present in this compound—a hydroxyl group, a pyridine ring, and an ester moiety—govern its intermolecular interactions and potential for self-aggregation. ul.pt Computational modeling, drawing on insights from studies of hydroxynicotinic acids, can elucidate these behaviors. ul.ptrsc.org The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester are potential hydrogen bond acceptors. jocpr.comnih.gov These directional hydrogen bonds are key drivers of molecular recognition and aggregation. ul.pt

Molecular modeling techniques like MD simulations can be used to study how these molecules interact and aggregate in solution. nih.gov Simulations can model the formation of hydrogen-bonded dimers or larger clusters and investigate the influence of other non-covalent interactions, such as π-π stacking between pyridine rings and van der Waals forces. nih.govresearchgate.net Studies on hydroxynicotinic acids have shown that solute-solute and solute-solvent interactions mediate the aggregation pathway, which is fundamental to processes like crystallization. ul.ptrsc.org By modeling these interactions for this compound, it is possible to predict its aggregation propensity in various solvents, providing a molecular-level picture of how supramolecular structures may form. nih.gov

Advanced Analytical Methodologies for Quantitative Analysis and Purity Assessment of 5 Hydroxy Nicotinic Acid Isopropyl Ester

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of organic compounds like 5-Hydroxy-nicotinic acid isopropyl ester due to its high resolution and sensitivity. When coupled with detectors such as UV-Vis or Mass Spectrometry (MS), it provides a powerful tool for both quantification and structural confirmation.

For quantitative analysis, a reversed-phase HPLC method is commonly developed. The separation is typically achieved on a C18 column, which is suitable for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The UV-Vis detector is set to a wavelength where the analyte exhibits maximum absorbance, which for aromatic structures like the pyridine (B92270) ring in this compound, is typically in the 200-400 nm range. researchgate.net A diode array detector (DAD) can be particularly useful as it provides spectral information, aiding in peak purity assessment. oatext.com

For enhanced selectivity and sensitivity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) is the method of choice. researchgate.net Using an ionization source like Electrospray Ionization (ESI), the molecule is ionized before entering the mass analyzer. researchgate.net This allows for the determination of the compound's molecular weight and fragmentation patterns, providing a high degree of certainty in its identification and enabling the detection of trace-level impurities.

Table 1: Illustrative HPLC-UV-Vis Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 265 nm

| Expected Retention Time | 7.5 min (estimated) |

Table 2: Illustrative HPLC-MS/MS Method Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 182.08 (M+H)⁺
Product Ion (Q3) m/z 140.07 (loss of C₃H₆)
Collision Energy 20 eV
Capillary Voltage 3.5 kV

| Source Temperature | 150 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com For this compound, GC-MS can be employed to assess its purity and to identify and quantify volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting materials. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com

In a typical GC-MS analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. jmchemsci.com This is particularly useful for identifying unknown impurities.

Table 3: Illustrative GC-MS Method Parameters

Parameter Value
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV

| Mass Range | 40-400 amu |

Thin Layer Chromatography (TLC) and Reversed-Phase TLC for Compound Separation and Lipophilicity Assessment

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. analyticaltoxicology.com It is often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov For this compound, both normal-phase and reversed-phase TLC can be utilized.

In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a less polar mobile phase. chromatographyonline.com Non-polar compounds move further up the plate, resulting in higher retention factor (Rf) values. In reversed-phase TLC (RP-TLC), a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and methanol or acetonitrile. chromatographyonline.com In this mode, more polar compounds have higher Rf values. RP-TLC is particularly useful for assessing the lipophilicity of a compound, which is an important parameter in pharmaceutical and biological studies. A lower Rf value in RP-TLC generally corresponds to higher lipophilicity.

Table 4: Illustrative TLC Systems for Analysis

Parameter Normal-Phase TLC Reversed-Phase TLC
Stationary Phase Silica Gel 60 F₂₅₄ RP-18 F₂₅₄s
Mobile Phase Ethyl Acetate : Hexane (70:30, v/v) Methanol : Water (60:40, v/v)
Detection UV light at 254 nm UV light at 254 nm

| Expected Rf | ~0.40 | ~0.60 |

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for determining the purity of a substance without the need for a specific reference standard of the analyte. rsc.org The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.

For the qNMR analysis of this compound, a known amount of the sample is weighed and dissolved in a suitable deuterated solvent along with a known amount of a high-purity internal standard. The internal standard must have a signal that is in a clear region of the spectrum, not overlapping with any signals from the analyte. By integrating the signals from both the analyte and the internal standard, and knowing their respective molecular weights and the number of protons contributing to each signal, the absolute purity of the this compound can be calculated with high precision and accuracy.

Table 5: Illustrative qNMR Experimental Parameters

Parameter Value
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Anhydride
Analyte Signal Aromatic proton (e.g., singlet at ~8.5 ppm)
Standard Signal Olefinic protons (singlet at ~7.3 ppm)
Relaxation Delay (d1) > 5 x T₁ (longest relaxation time)
Number of Scans ≥ 16

| Pulse Angle | 90° |

Gravimetric Methods for Solubility and Crystallization Studies in Various Solvents

Gravimetric analysis is a classic and straightforward method for determining the solubility of a compound in various solvents at different temperatures. rsc.org This technique involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature.

The process typically involves adding an excess amount of the compound to a known volume or mass of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. A precisely measured aliquot of the clear saturated solution is then transferred to a pre-weighed container. The solvent is carefully evaporated, and the container with the dried residue is weighed again. The difference in weight corresponds to the mass of the dissolved solute, from which the solubility can be calculated (e.g., in g/100 mL or mol/L). These studies are fundamental for developing crystallization processes for purification. rsc.org

Table 6: Solubility Data for 5-Hydroxynicotinic Acid (Related Compound) at 293 ± 2 K

Solvent Solubility
Water Lower solubility compared to 2-HNA and 4-HNA rsc.org
Ethanol (B145695) Lower solubility compared to 2-HNA and 4-HNA rsc.org

Potential Research Applications in Organic Synthesis and Medicinal Chemistry Pre Clinical

Building Block in the Synthesis of Complex Heterocyclic Compounds

5-Hydroxy-nicotinic acid isopropyl ester holds significant potential as a versatile building block for the synthesis of more complex heterocyclic compounds. The reactivity of its distinct functional groups—the pyridine (B92270) ring, the hydroxyl group, and the isopropyl ester—can be strategically exploited to construct elaborate molecular architectures.

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 5-hydroxynicotinic acid, or be converted to other esters through transesterification. The hydroxyl group offers a site for etherification or esterification, allowing for the introduction of a wide array of substituents. Furthermore, the pyridine ring itself can participate in various chemical transformations, including electrophilic and nucleophilic substitution reactions, albeit influenced by the electronic effects of the existing substituents. nih.gov The synthesis of nicotinic acid derivatives often involves the esterification of the carboxylic acid with an alcohol, a reaction that can be catalyzed by a strong acid. researchgate.net

The strategic manipulation of these functional groups allows for the construction of a diverse library of compounds with potential applications in various fields of chemical research.

Lead Compound or Scaffold for Pre-Clinical Drug Discovery Research

The pyridine core is a ubiquitous structural motif found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. nih.govwikipedia.org Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including the treatment of hyperlipidemia and for their neuroprotective effects. ontosight.ai The pyridine scaffold is known to interact with various biological targets, and its derivatives have shown promise as analgesic, anti-inflammatory, and antioxidant agents. chemistryjournal.netontosight.ai

Given the established biological significance of the pyridine nucleus, this compound can be considered a promising lead compound or scaffold for preclinical drug discovery research. The presence of the hydroxyl and isopropyl ester groups provides opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Biological Activities Associated with the Pyridine Core

Biological ActivityPotential Therapeutic Area
VasodilationCardiovascular diseases
Anti-inflammatoryInflammatory conditions
NeuroprotectiveNeurodegenerative diseases
AnalgesicPain management
AntioxidantConditions associated with oxidative stress

This table is illustrative of the potential biological activities of the pyridine core based on existing research on related compounds.

Prodrug Strategies and Enhancing Permeability (Analogous to Isopropyl Nicotinate)

Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of pharmacologically active compounds. Isopropyl nicotinate (B505614), a related compound, is known for its use in topical formulations due to its ability to enhance skin permeability. researchgate.netresearchgate.net The isopropyl ester group increases the lipophilicity of the nicotinic acid molecule, facilitating its absorption across biological membranes. researchgate.net

Analogously, this compound could function as a prodrug of 5-hydroxynicotinic acid. The isopropyl ester moiety would likely enhance its permeability across cell membranes, allowing for more efficient delivery of the active parent compound to its target site. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release 5-hydroxynicotinic acid. This approach could be particularly beneficial for improving the bioavailability of the more polar 5-hydroxynicotinic acid.

Explorations in Materials Science for Functional Polymers or Coatings

The field of materials science is continually seeking novel monomers and functional additives to create advanced materials with tailored properties. Pyridine-based polymers have garnered interest for their potential applications in various technologies due to their unique electronic and mechanical properties. ontosight.ai These polymers have been explored for use in optoelectronic devices, sensors, and as catalysts. ontosight.ai

This compound, with its polymerizable functionalities, presents an intriguing candidate for exploration in materials science. The pyridine ring can be incorporated into polymer backbones to impart specific electronic or coordination properties. researchgate.netontosight.ai The hydroxyl group offers a reactive site for polymerization or for grafting onto other polymer chains. The unique combination of a pyridine ring, a hydroxyl group, and an ester functionality within a single molecule could lead to the development of novel functional polymers or coatings with applications in diverse areas.

Table 2: Potential Applications of Pyridine-Based Compounds in Materials Science

Application AreaPotential Function of Pyridine Moiety
Optoelectronic DevicesCharge transport, light emission
SensorsAnalyte detection through coordination
CatalysisCatalyst support or active site
Functional CoatingsCuring agent, adhesion promoter

This table outlines potential applications based on the known uses of pyridine and its derivatives in materials science. ontosight.aigoogle.com

Future Research Trajectories for 5 Hydroxy Nicotinic Acid Isopropyl Ester

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of chiral pyridine (B92270) derivatives is of paramount importance, particularly as these structures are prevalent in a vast number of FDA-approved pharmaceuticals. yorku.ca Future research must prioritize the development of synthetic routes to 5-Hydroxy-nicotinic acid isopropyl ester that allow for precise control over its stereochemistry, especially if chiral centers are introduced into the molecule.

A primary avenue of investigation will be the application of modern asymmetric catalysis. Methodologies that have proven successful for other pyridine systems could be adapted. This includes:

Transition-Metal Catalysis: The use of chiral ligands in conjunction with transition metals like copper, iridium, nickel, and cobalt has enabled highly enantioselective transformations on pyridine rings. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov Research should focus on designing specific chiral phosphine, N-heterocyclic carbene (NHC), or bisoxazoline ligands that can effectively control the stereochemical outcome of reactions involving the 5-hydroxynicotinic acid scaffold. researchgate.netresearchgate.net

Catalytic Dearomatization: Enantioselective dearomatization of the pyridine ring is a powerful strategy for creating complex, three-dimensional chiral structures. researchgate.netnih.gov This approach could be used to generate chiral precursors that are then converted to the target ester, installing stereocenters with high fidelity. mdpi.com

Organocatalysis: Chiral Brønsted acids or amine-based catalysts could be employed to activate the pyridine nucleus or reacting partners, facilitating stereoselective additions or modifications.

The goal is to establish robust, scalable, and atom-economical syntheses that provide access to specific stereoisomers of the target compound and its derivatives, which is essential for elucidating structure-activity relationships in subsequent studies.

Catalytic ApproachMetal/Catalyst TypePotential Ligand ClassKey TransformationExpected Outcome
Asymmetric C-H FunctionalizationNickel, IridiumChiral Phosphine Oxides, BipyridinesDirect alkylation or arylation of the pyridine ringIntroduction of a chiral substituent
Catalytic DearomatizationCopper, RhodiumChiral Diphosphines, PhosphoramiditesNucleophilic addition to an activated pyridine ringFormation of chiral dihydropyridine (B1217469) or piperidine (B6355638) precursors
Desymmetric CycloadditionCobalt, NickelBisoxazolinephosphines[2+2+2] cycloaddition with alkynesConstruction of a chiral pyridine core with a quaternary center

Comprehensive Elucidation of Reaction Mechanisms and Transient Intermediates

A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. Future research should employ a combination of experimental and computational techniques to map out reaction pathways and identify key intermediates.

Experimental approaches will involve advanced spectroscopic and spectrometric methods.

In-situ Spectroscopy: Techniques such as in-situ NMR and FTIR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

Transient Species Characterization: The identification of short-lived, highly reactive intermediates is critical. Pulse radiolysis or flash photolysis coupled with transient absorption spectroscopy can be used to observe and characterize species like radical anions or excited states that may be involved in certain reaction pathways. rsc.orgresearchgate.netprinceton.edu Mass spectrometry techniques can also be used to detect transient species generated in microdroplets. nih.gov

Computational chemistry will offer invaluable insights where experimental observation is difficult.

Density Functional Theory (DFT): DFT calculations can be used to model the potential energy surfaces of proposed reaction pathways. This allows for the calculation of activation energies and the determination of the geometries of transition states and intermediates, providing a theoretical basis for observed reactivity and selectivity. nih.gov

By combining these approaches, a detailed, step-by-step picture of the reactions can be constructed, enabling more rational and efficient chemical synthesis.

Potential Intermediate TypeExperimental Detection MethodComputational ToolInformation Gained
Metal-Ligand ComplexX-ray Crystallography, NMR SpectroscopyDFTStructure and bonding in catalytic cycles
Radical Anion/CationTransient Absorption Spectroscopy, EPRTime-Dependent DFTRole in single-electron transfer (SET) pathways
Pyridinium (B92312) YlideIn-situ NMR, Mass SpectrometryDFTMechanism of nucleophilic additions
Transition State(Indirectly via kinetic studies)DFT, Ab initio methodsReaction barriers and origins of selectivity

In-depth Investigation of Specific Molecular Interactions in Complex Biological Systems (Non-Clinical)

The functional groups of this compound—a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting ester carbonyl and pyridine nitrogen, and a lipophilic isopropyl group—suggest a high potential for specific interactions with biological macromolecules like proteins and nucleic acids. Non-clinical, in-vitro investigations are necessary to map these potential interactions and understand the molecule's fundamental biophysical behavior.

A key research trajectory is the use of a suite of modern biophysical techniques to quantify binding events. worldscientific.comresearchgate.netacs.org

Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding constant). Surface Plasmon Resonance (SPR) offers real-time kinetic data on association and dissociation rates.

Structural Basis of Interaction: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), can identify which parts of the small molecule and the macromolecule are involved in the binding interface. X-ray crystallography of co-crystals could provide atomic-level detail of the binding mode.

Computational Prediction: Molecular docking simulations can be used to predict the preferred binding pose of the ester within the active or allosteric site of a target protein. researchgate.netmdpi.commdpi.com These computational models can guide experimental work and help rationalize binding data. nih.gov

These studies will not be aimed at therapeutic development but at building a fundamental understanding of how this specific chemical scaffold engages with complex biological systems, providing a valuable dataset for molecular recognition studies.

Biophysical TechniqueKey Information ProvidedApplication to Target Molecule
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Characterizing the thermodynamics of binding to a model protein.
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), affinity (Kd)Measuring the real-time interaction with an immobilized macromolecule.
Nuclear Magnetic Resonance (NMR)Binding site mapping, structural changes upon bindingIdentifying specific atoms involved in the interaction interface.
Molecular DockingPredicted binding pose, interaction energy scoreGenerating hypotheses about binding to specific protein targets.

Advanced Material Science Applications and Comprehensive Material Characterization

The pyridine carboxylic acid framework is a well-established building block in material science. The specific functional groups of this compound make it an attractive candidate for the development of novel functional materials.

Future research should explore its use as a key component in:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential for hydrolysis of the ester to a carboxylate group make this molecule an excellent ligand for constructing MOFs. rsc.orgacs.org By coordinating with various metal ions (e.g., Zn2+, Cu2+, Co2+), it could form porous, crystalline materials with potential applications in gas storage, separation, and catalysis. nih.govrsc.orgresearchgate.net The hydroxyl group could serve to further functionalize the pores of the MOF or participate in secondary interactions that influence the framework's topology.

Coordination Polymers: Beyond crystalline MOFs, the molecule can be used to synthesize 1D, 2D, or 3D coordination polymers with interesting magnetic, optical, or electronic properties.

Functional Monomers: The hydroxyl group provides a handle for polymerization reactions. The molecule could be incorporated into polyesters, polyurethanes, or other polymers to impart specific properties, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions.

Comprehensive characterization of these new materials will be essential. This will require techniques such as single-crystal and powder X-ray diffraction (XRD) to determine structure, scanning electron microscopy (SEM) for morphology, thermogravimetric analysis (TGA) for thermal stability, and gas sorption analysis to measure porosity in MOFs.

Material TypeKey Structural Feature UtilizedPotential ApplicationCharacterization Technique
Metal-Organic Framework (MOF)Pyridine N, Carboxylate (post-hydrolysis)Gas Storage, Heterogeneous CatalysisX-ray Diffraction, BET Surface Area Analysis
Functional PolymerHydroxyl group, Pyridine ringSpecialty plastics, Metal-chelating resinsGel Permeation Chromatography, TGA, DSC
Luminescent MaterialPyridine scaffold, Metal coordinationChemical Sensors, OLEDsFluorescence Spectroscopy, UV-Vis Spectroscopy

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Chemical Properties and Reactivity

The increasing complexity of chemical research necessitates the use of advanced computational tools. Artificial Intelligence (AI) and Machine Learning (ML) offer powerful platforms to predict the behavior of molecules like this compound, accelerating research and guiding experimental design. eurekalert.orgchemai.io

Future research trajectories in this domain include:

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a wide range of physicochemical properties, such as solubility, boiling point, and partition coefficient, based solely on the molecular structure. researchgate.netresearchgate.net ML algorithms like random forests, support vector machines, and neural networks can be trained on datasets of related pyridine derivatives to build these predictive models. nih.gov

Reactivity and Reaction Outcome Prediction: ML models can predict the likely outcome of chemical reactions, including identifying the major product, predicting yields, and even suggesting optimal reaction conditions. nih.govchemistryworld.com By training on large reaction databases, these models can learn the complex patterns of chemical reactivity, providing valuable guidance for synthetic chemists working with the target molecule.

Biological Activity Prediction (QSAR): While outside the scope of clinical investigation, non-clinical Quantitative Structure-Activity Relationship (QSAR) models can predict potential interactions with classes of proteins or other biological targets. nih.govnih.govchemrevlett.com This can help prioritize which macromolecules to investigate in fundamental biophysical studies.

The development of bespoke ML models for functionalized pyridines will not only aid research on this compound but also contribute to the broader field of predictive chemistry for heterocyclic compounds.

Predictive TaskMachine Learning ModelInput Data (Features)Predicted Output
Physicochemical PropertiesRandom Forest, Gradient BoostingMolecular descriptors (e.g., LogP, TPSA), Molecular fingerprintsAqueous solubility, Melting point
Reaction YieldGraph Neural NetworkReactant/reagent structures, reaction conditionsPercentage yield
Biological Target AffinityDeep Neural Network, SVMStructural fingerprints, Pharmacophore modelsBinding affinity (e.g., Ki, IC50) for a protein family
ADMET PropertiesVarious (Ensemble models)Chemical descriptors, SMILES stringsAbsorption, Distribution, Metabolism, Excretion, Toxicity profiles

Q & A

Q. What are the optimal synthetic routes for preparing 5-hydroxy-nicotinic acid isopropyl ester with high purity?

Methodological Answer :

  • Esterification : React 5-hydroxy-nicotinic acid with isopropanol using an acid catalyst (e.g., concentrated H₂SO₄) under reflux. Monitor reaction completion via thin-layer chromatography (TLC) .
  • Alternative Route : Use the acid chloride intermediate (prepared by treating 5-hydroxy-nicotinic acid with thionyl chloride) followed by reaction with isopropanol. This method avoids equilibrium limitations and improves yield .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify ester carbonyl (δ ~165-175 ppm) and hydroxyl proton (broad peak at δ ~5-6 ppm) .
    • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use a reversed-phase C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) .
    • Melting Point : Compare observed mp to literature values (if available).

Q. What are the critical storage conditions to ensure the stability of this compound?

Methodological Answer :

  • Storage : Airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Store at 2–8°C in a desiccator to minimize moisture exposure .
  • Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free nicotinic acid) .

Advanced Research Questions

Q. How does the incorporation of this compound influence the drug release kinetics from PLGA microspheres?

Methodological Answer :

  • Experimental Design :
    • Prepare PLGA microspheres loaded with a model drug (e.g., etoposide) and varying concentrations of the ester (0%, 25%, 50% w/w) using a single-emulsion solvent evaporation method .
    • Characterize microsphere size (laser diffraction/SEM) and drug loading efficiency (HPLC) .
  • Release Studies :
    • Conduct in vitro release in PBS (pH 7.4) with 0.1% Tween-80 at 37°C. Sample at intervals (1, 5, 10, 15, 20, 25, 30 days) and analyze drug content via HPLC .
    • Key Finding : Higher ester concentrations may increase microsphere porosity (SEM evidence) and accelerate drug release due to enhanced polymer matrix hydrophilicity .

Q. How to resolve contradictions in experimental data regarding the impact of ester additives on polymer matrix degradation?

Methodological Answer :

  • Contradiction Example : In some studies, ester additives increase microsphere size but not drug-loading efficiency .
  • Resolution Strategy :
    • Systematic Variable Testing : Vary ester concentration (0–50%) and polymer molecular weight (e.g., PLGA 50:50 vs. 75:25).
    • Advanced Characterization :
  • SEM : Track surface morphology changes during degradation .
  • GPC : Monitor polymer molecular weight reduction over time .
    • Statistical Analysis : Use ANOVA to differentiate significant effects (P < 0.05) from experimental noise .

Q. What mechanisms explain the enhanced thermal stability of ester derivatives compared to their parent acids?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Ester derivatives (e.g., isopropyl esters) show higher decomposition temperatures (>200°C) than parent acids due to reduced hydrogen bonding and increased hydrophobic interactions .
  • Oxidation Resistance : The ester group stabilizes the aromatic ring against oxidative degradation, as observed in furan-containing esters .

Q. How to design in vitro release studies to evaluate the sustained release profile of compounds formulated with this compound?

Methodological Answer :

  • Release Medium : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to maintain sink conditions .
  • Sampling Protocol : Collect aliquots at 1, 5, 10, 15, 20, 25, and 30 days. Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC .
  • Data Interpretation : Fit release data to models (zero-order, Higuchi, Korsmeyer-Peppas) to identify dominant release mechanisms (diffusion vs. erosion) .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dust dispersion .
  • Waste Disposal : Follow EPA guidelines for halogenated organic compounds. Incinerate at >1000°C with scrubbing for NOx and COx emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.